molecular formula C17H15F3N2O2 B6462486 2-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine CAS No. 2548982-79-0

2-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine

Cat. No. B6462486
CAS RN: 2548982-79-0
M. Wt: 336.31 g/mol
InChI Key: GJBIAANXYJGZNX-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2,6-difluorobenzoyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a 2,6-difluorobenzoyl group and a methoxy group attached to a fluoropyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the various substituents . The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, and possibly some form of catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic structure, would contribute to the rigidity of the molecule, while the various substituents would likely add complexity to its three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the methoxy group might be susceptible to reactions with strong acids or bases, while the fluorine atoms on the benzoyl and pyridine rings could potentially be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it would interact with specific biological targets in the body, such as enzymes or receptors. The presence of a pyrrolidine ring is common in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve further studies to determine its potential uses. This could include testing its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

properties

IUPAC Name

(2,6-difluorophenyl)-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-12-4-5-15(21-8-12)24-10-11-6-7-22(9-11)17(23)16-13(19)2-1-3-14(16)20/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBIAANXYJGZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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